molecular formula C16H13N7O3S3 B15152321 2-(7H-purin-6-ylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

2-(7H-purin-6-ylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

Cat. No.: B15152321
M. Wt: 447.5 g/mol
InChI Key: DGWVZRYSDBBUQJ-UHFFFAOYSA-N
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Description

2-(9H-purin-6-ylsulfanyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide is a complex organic compound that features a purine ring system linked to a thiazole ring via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-purin-6-ylsulfanyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of the purine and thiazole intermediates. These intermediates are then linked through a series of reactions involving sulfanyl and acetamide groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-(9H-purin-6-ylsulfanyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the purine or thiazole rings.

    Substitution: Various substituents can be introduced to the aromatic rings through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic rings.

Scientific Research Applications

2-(9H-purin-6-ylsulfanyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used to study enzyme interactions and as a probe for biochemical assays.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(9H-purin-6-ylsulfanyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9H-purin-6-ylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide
  • 4-[(9H-purin-6-ylsulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide

Uniqueness

Compared to similar compounds, 2-(9H-purin-6-ylsulfanyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide is unique due to its specific structural features, such as the combination of purine and thiazole rings linked by a sulfanyl bridge

Properties

Molecular Formula

C16H13N7O3S3

Molecular Weight

447.5 g/mol

IUPAC Name

2-(7H-purin-6-ylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C16H13N7O3S3/c24-12(7-28-15-13-14(19-8-18-13)20-9-21-15)22-10-1-3-11(4-2-10)29(25,26)23-16-17-5-6-27-16/h1-6,8-9H,7H2,(H,17,23)(H,22,24)(H,18,19,20,21)

InChI Key

DGWVZRYSDBBUQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC=NC3=C2NC=N3)S(=O)(=O)NC4=NC=CS4

Origin of Product

United States

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